molecular formula C19H29N5O2 B1674589 Lavoltidine CAS No. 76956-02-0

Lavoltidine

Numéro de catalogue: B1674589
Numéro CAS: 76956-02-0
Poids moléculaire: 359.5 g/mol
Clé InChI: VTLNPNNUIJHJQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lavoltidine, également connu sous le nom de [1-méthyl-5-[3-[3-(pipéridin-1-ylméthyl)phénoxy]propylamino]-1,2,4-triazol-3-yl]méthanol, est un antagoniste hautement puissant et sélectif du récepteur H2 de l’histamine. Il a été initialement développé par Glaxo Wellcome (maintenant GlaxoSmithKline) comme traitement du reflux gastro-œsophagien. son développement a été interrompu en raison de la découverte qu’il produisait des tumeurs carcinoïdes gastriques chez les rongeurs .

Méthodes De Préparation

La lavoltidine peut être synthétisée par une série de réactions chimiques impliquant les étapes suivantes :

    Formation du cycle triazole : La synthèse commence par la formation du cycle triazole, qui est réalisée en faisant réagir des précurseurs appropriés dans des conditions contrôlées.

    Attachement du fragment pipéridine : Le cycle pipéridine est ensuite attaché au cycle triazole par une série de réactions de substitution nucléophile.

    Introduction du groupe phénoxy : Le groupe phénoxy est introduit par une réaction d’éthérification.

    Modifications finales :

Les méthodes de production industrielle de la this compound impliquent l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Cela implique généralement l’utilisation de techniques avancées telles que la chromatographie liquide haute performance pour la purification et le contrôle qualité.

Analyse Des Réactions Chimiques

La lavoltidine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former divers métabolites. Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la this compound. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.

    Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification de la this compound. Des réactifs tels que l’hydroxyde de sodium et le carbonate de potassium sont souvent utilisés.

    Hydrolyse : La this compound peut subir une hydrolyse en conditions acides ou basiques pour donner différents produits.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des métabolites hydroxylés, tandis que la réduction peut conduire à la formation de dérivés déhydroxylés.

4. Applications de recherche scientifique

La this compound a été utilisée dans diverses applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacological Properties

Lavoltidine exhibits several key pharmacological characteristics:

  • Mechanism of Action : As a histamine H2 receptor antagonist, this compound reduces gastric acid secretion by blocking the action of histamine on H2 receptors located in the gastric mucosa. This action is crucial for alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
  • Rapid Onset and Prolonged Duration : Clinical studies have indicated that this compound has a rapid onset of action and a prolonged duration of effect after a single dose, making it potentially advantageous compared to other H2 receptor antagonists .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of this compound:

  • Phase 2 Pharmacokinetic/Pharmacodynamic Study : This study compared different doses of this compound with esomeprazole and ranitidine in healthy male subjects. The results demonstrated that this compound effectively maintained intragastric pH levels over 24 hours, which is essential for therapeutic efficacy in treating acid-related disorders .
  • Comparison with Other H2 Receptor Antagonists : In a multicenter study, this compound was compared with rabeprazole for treating uninvestigated dyspepsia. Both drugs provided similar rates of symptom relief, indicating this compound's potential as an effective empirical therapy in this patient subgroup .
  • Safety Concerns : Despite its promising pharmacological profile, this compound's development was discontinued due to findings of increased carcinoid tumors in animal models. However, it is believed that these effects may not translate to humans .

Research Applications

This compound has been utilized in various scientific research contexts:

  • Model Compound : It serves as a model compound for studying structure-activity relationships among histamine H2 receptor antagonists. Researchers use it to explore the effects of modifications on receptor binding and activity.
  • Biological Studies : this compound is employed in research to understand the role of histamine receptors in physiological processes and their implications in diseases related to gastric acid secretion .
  • Pharmaceutical Development : Although clinical development was halted, this compound's unique properties continue to make it a candidate for further investigation in preclinical studies aimed at assessing its therapeutic effects and safety profiles.

Summary Table of Clinical Studies

Study TypeDescriptionFindings
Phase 2 Pharmacokinetic StudyCompared this compound doses with esomeprazole and ranitidineSignificant effect on maintaining intragastric pH levels over 24 hours
Multicenter Dyspepsia StudyCompared this compound with rabeprazoleSimilar rates of symptom relief observed between both treatments
Safety EvaluationInvestigated carcinogenic effects in animal modelsIncreased carcinoid tumors observed; concerns raised about human applicability

Mécanisme D'action

La lavoltidine exerce ses effets en se liant sélectivement aux récepteurs H2 de l’histamine et en les inhibant. Cette inhibition réduit la production d’acide gastrique, ce qui la rend efficace dans le traitement de maladies comme le reflux gastro-œsophagien. Les cibles moléculaires de la this compound comprennent les récepteurs H2 de l’histamine situés sur les cellules pariétales de l’estomac. En bloquant ces récepteurs, la this compound empêche l’activation de la pompe à protons, réduisant ainsi la sécrétion acide .

Comparaison Avec Des Composés Similaires

La lavoltidine est similaire à d’autres antagonistes du récepteur H2 de l’histamine, tels que la ranitidine et la famotidine. Elle se distingue par sa forte puissance et sa sélectivité pour le récepteur H2. Contrairement aux autres antagonistes du récepteur H2, la this compound a été découverte pour produire des tumeurs carcinoïdes gastriques chez les rongeurs, ce qui a conduit à l’arrêt de son développement .

Composés similaires

Les propriétés uniques de la this compound et ses effets secondaires malheureux mettent en évidence l’importance des tests précliniques approfondis dans le développement des médicaments.

Activité Biologique

Lavoltidine, also known as AH234844 or loxtidine, is a potent non-competitive histamine H2 receptor antagonist (H2RA) that was developed primarily for the treatment of gastric acid-related disorders. Although it demonstrated promising pharmacological properties, including rapid onset and prolonged duration of action, its development was halted due to safety concerns related to carcinogenicity observed in animal studies. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical studies, and toxicity profiles.

This compound functions by antagonizing the histamine H2 receptors located in the gastric mucosa. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The H2 receptor's activity is mediated through G proteins that activate adenylyl cyclase, subsequently increasing cyclic AMP levels and influencing gastric acid secretion and gastrointestinal motility .

Pharmacokinetics

Clinical studies have shown that this compound exhibits a rapid onset of action with high potency. In a phase 2 pharmacokinetic/pharmacodynamic study, different doses of this compound were compared with esomeprazole and ranitidine. The study revealed that this compound had a significant effect on maintaining intragastric pH levels over 24 hours, which is critical for therapeutic efficacy in acid-related disorders .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Phase II Study (2006) : This study compared four doses of this compound against esomeprazole (40 mg/day) and ranitidine (300 mg/day) in healthy males. The findings indicated that this compound effectively maintained higher intragastric pH levels compared to the comparator drugs .
  • Phase I Pharmacodynamic Study (2007) : Investigated the effects of a single daily dose of this compound (40 mg) on intragastric pH over seven days. Results showed sustained acid suppression without significant adverse effects .

Efficacy in Gastroesophageal Reflux Disease

In a multicenter study comparing this compound with rabeprazole in patients with heartburn-predominant dyspepsia, both drugs provided similar rates of symptom relief. However, this compound's rapid action and prolonged effect were highlighted as advantages over traditional H2RAs .

Toxicity Profile

Despite its efficacy, this compound faced significant safety concerns. Animal studies indicated an increased incidence of carcinoid tumors associated with prolonged achlorhydria induced by the drug. Although these findings raised alarms regarding its potential carcinogenicity in humans, subsequent evaluations suggested that the risk may not be applicable to human gastric mucosa .

In Silico Toxicity Predictions

Recent advancements in computational toxicology have utilized in silico tools to predict the toxicity profiles of compounds like this compound. These models assess parameters such as hepatotoxicity, mutagenicity, and carcinogenicity. Results from various predictive models suggest that while this compound may exhibit some toxicological risks, it is classified as having a low probability of severe adverse effects when used appropriately .

Summary Table of Clinical Findings

Study TypeComparison DrugsKey Findings
Phase II StudyThis compound vs EsomeprazoleSignificant maintenance of intragastric pH
Phase I StudyThis compound (40 mg)Sustained acid suppression over 7 days
Multicenter StudyThis compound vs RabeprazoleSimilar symptom relief rates in dyspepsia patients

Propriétés

IUPAC Name

[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLNPNNUIJHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86160-82-9 (hemisuccinate[1:1])
Record name Lavoltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020785
Record name Loxtidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76956-02-0
Record name Loxtidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76956-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavoltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavoltidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxtidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVOLTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lavoltidine
Reactant of Route 2
Lavoltidine
Reactant of Route 3
Lavoltidine
Reactant of Route 4
Reactant of Route 4
Lavoltidine
Reactant of Route 5
Lavoltidine
Reactant of Route 6
Reactant of Route 6
Lavoltidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.